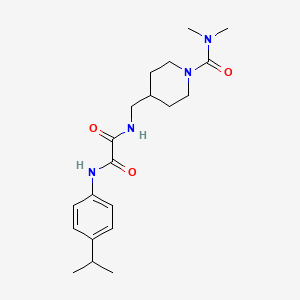

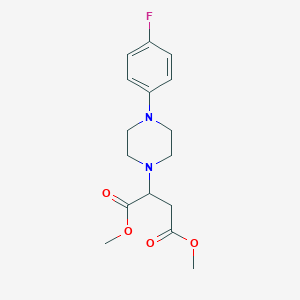

![molecular formula C14H11N5S B2793849 N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)quinoxalin-2-amine CAS No. 1375224-03-5](/img/structure/B2793849.png)

N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)quinoxalin-2-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)quinoxalin-2-amine” is a compound that belongs to the class of imidazo[2,1-b][1,3]thiazoles . These compounds are known for their broad range of pharmaceutical applications such as anticancer and antiviral drugs, antioxidants, immunomodulatory and tuberculostatic agents .

Synthesis Analysis

The synthesis of imidazo[2,1-b][1,3]thiazoles is typically based on the reaction of 2-aminothiazoles with α-halocarbonyl compounds . The outcome of this reaction depends on the structure of the starting bromo ketone .Molecular Structure Analysis

The N=CH double bond restricted rotation is thought to give rise to the formation of E and Z isomers . The spatial structure of 5,6-dihydroimidazo[2,1-b][1,3]thiazoles provides additional opportunities to use them as catalysts in asymmetric synthesis .Chemical Reactions Analysis

The most common approach for the assembly of the imidazo[2,1-b][1,3]thiazole system is based on the reaction of 2-aminothiazoles with α-halocarbonyl compounds . Vinylogs of γ-halo-α,β-unsaturated carbonyl compounds can be potentially used to expand the range of available derivatives of the given system .Wissenschaftliche Forschungsanwendungen

Antiproliferative Agents in Cancer Therapy

- Synthesis for Cancer Treatment : A study by Kaneko et al. (2020) discussed the synthesis of [1,2,4]triazolo[4,3-a]quinoxaline-1,3,4-oxadiazole derivatives, structurally similar to EAPB0203 (a compound related to imiquimod and N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)quinoxalin-2-amine). These derivatives showed significant antiproliferative effects against various cancer cell lines, highlighting their potential as anticancer agents.

Chemical Synthesis and Characterization

- Chemical Synthesis Approaches : Chen et al. (2020) presented a method for synthesizing benzo[4,5]imidazo[1,2-a]quinoxaline derivatives via an I2-mediated direct sp3 C–H amination reaction, which is a metal-free, scalable approach yielding high yields (Chen et al., 2020).

Pharmacological Effects and Mechanisms

- Immune Response Modifiers : A review by Syed (2001) detailed the applications of imiquimod and its analogues, which are imidazoquinolinamines (similar to this compound). They act as immune response modifiers, showing potential in treating various cutaneous diseases and infections.

Metabolic Studies and Pharmacokinetics

- Metabolism and Pharmacokinetics : A study by Khier et al. (2010) investigated the metabolism and pharmacokinetics of EAPB0203 and EAPB0503, compounds structurally related to this compound, providing insights into their biotransformation and interaction with human plasma proteins.

Genotoxicity Studies

- Genotoxic Effects : Knasmüller et al. (1999) researched the mutagenic effects of heterocyclic aromatic amines like 2-amino-3,8-dimethyl-imidazo[4,5-f]quinoxaline in human-derived hepatoma cells. This study contributes to understanding the genotoxicity associated with compounds structurally similar to this compound (Knasmüller et al., 1999).

Catalytic Applications

- Catalysis in Organic Synthesis : Mouradzadegun et al. (2015) developed novel conjugated imidazo[1,2-a]pyridine and imidazo[2,1-b]thiazol-quinoline derivatives via a catalytic process, indicating the role of this compound-like compounds in organic synthesis (Mouradzadegun et al., 2015).

Wirkmechanismus

While the specific mechanism of action for “N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)quinoxalin-2-amine” is not mentioned in the retrieved papers, it’s worth noting that imidazo[2,1-b][1,3]thiazoles have been reported to serve as potent non-sedative anxiolytic, powerful anticancer agent, PET imaging probe of β-amyloid plaques in the brains of Alzheimer’s patients, kinase inhibitor, and antimicrobially active molecule .

Zukünftige Richtungen

The future directions for “N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)quinoxalin-2-amine” and similar compounds could involve further exploration of their pharmaceutical applications, given their broad range of bioactivities . Additionally, new synthetic methods for assembling their heterocyclic system and functionalization could be explored .

Eigenschaften

IUPAC Name |

N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)quinoxalin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N5S/c1-2-4-12-11(3-1)15-8-13(18-12)16-7-10-9-19-5-6-20-14(19)17-10/h1-6,8-9H,7H2,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZEWOPLAZRSTSH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=CC(=N2)NCC3=CN4C=CSC4=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

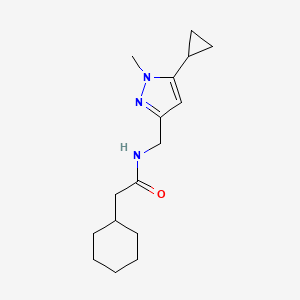

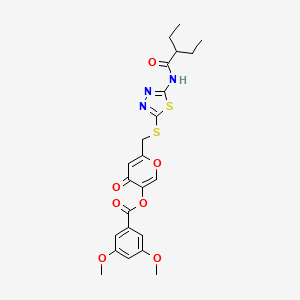

![Sodium;2-[(5-oxopyrrolidin-3-yl)amino]acetate](/img/structure/B2793766.png)

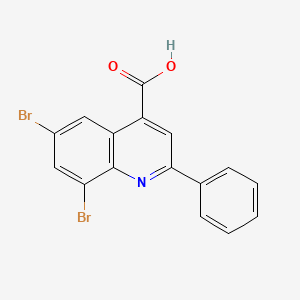

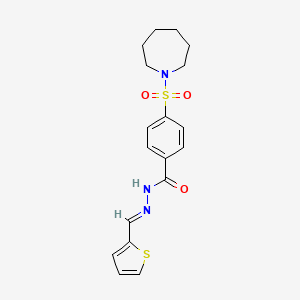

![4-[butyl(methyl)sulfamoyl]-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2793769.png)

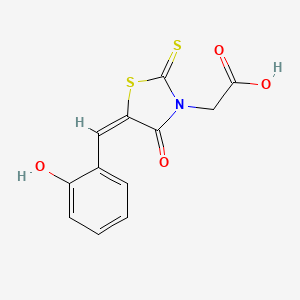

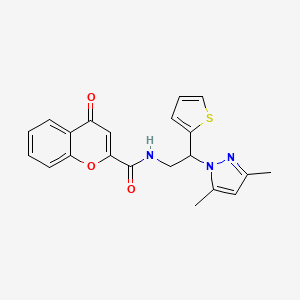

![(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide](/img/structure/B2793775.png)

![2-(naphthalene-2-carbonylamino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2793776.png)

![1,3-dimethyl-8-[(4-methylpiperazin-1-yl)methyl]-7-pentyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2793783.png)